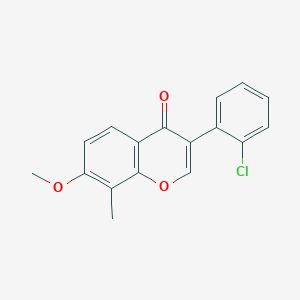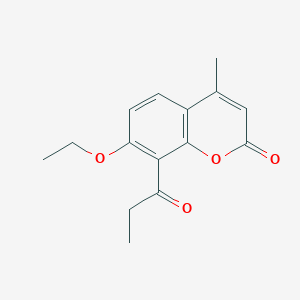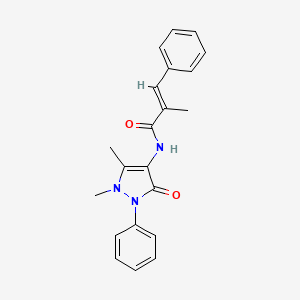
3-(diphenylphosphoryl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diphenylphosphoryl)-1,3-oxazolidin-2-one, commonly known as DPO, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various organic compounds and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of DPO involves the formation of a covalent bond with the target molecule. DPO contains a phosphorus atom, which can form a covalent bond with the nitrogen atom of the target molecule. This covalent bond formation leads to the inhibition of the target molecule's activity, which results in the desired biological effect.
Biochemical and Physiological Effects:
DPO has shown promising results in the treatment of various diseases, such as cancer, bacterial and viral infections, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DPO has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell walls and membranes. In addition, DPO has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
DPO has several advantages for lab experiments, such as its ease of synthesis, versatility, and high yield. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DPO has some limitations, such as its toxicity and potential side effects. It is important to handle DPO with caution and follow proper safety protocols to avoid any adverse effects.
将来の方向性
There are several future directions for the use of DPO in scientific research. One potential direction is the development of new synthetic methods for the synthesis of DPO and its derivatives. Another direction is the exploration of DPO's potential in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the use of DPO in material science, such as the synthesis of new polymers and materials, is also an area of future research.
合成法
DPO can be synthesized using various methods, but the most common method involves the reaction of diphenylphosphine oxide with ethyl glyoxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPO. The yield of DPO can be improved by using a suitable solvent and optimizing the reaction conditions.
科学的研究の応用
DPO has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various organic compounds, such as 2-oxazolidinones, β-lactams, and α-amino acids. DPO has also shown promising results in the treatment of various diseases, such as cancer, bacterial and viral infections, and inflammation.
特性
IUPAC Name |
3-diphenylphosphoryl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO3P/c17-15-16(11-12-19-15)20(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYRHUCVMNTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)




![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)


![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)